4,4-Dimethylpentanoic acid

Description

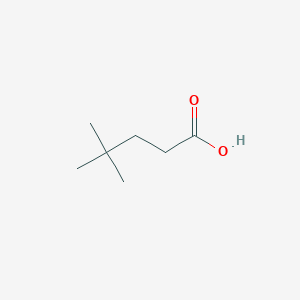

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMSZUQCCUWXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880579 | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-47-4, 33113-10-9, 95823-36-2 | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C6-8-neo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxylic acids, C6-8-neo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpentanoic acid, also known as 4,4-dimethylvaleric acid, is a branched-chain carboxylic acid. Its structure, characterized by a neo-pentyl group attached to a carboxylic acid moiety, imparts unique physical and chemical properties that make it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and a common reaction, and visualizations of relevant chemical processes.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some reported values in the literature vary, which may be attributed to different experimental conditions or measurement techniques.

Identifiers and Molecular Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,4-Dimethylvaleric acid, Neoheptanoic acid | [1] |

| CAS Number | 1118-47-4 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| SMILES | CC(C)(C)CCC(=O)O | [1] |

| InChIKey | HMMSZUQCCUWXRA-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 81.5-82 °C | [3] |

| Boiling Point | 207.8 °C at 760 mmHg | |

| 133 °C at 12 Torr | ||

| Density | 0.938 g/cm³ | |

| Solubility | Limited solubility in water; soluble in organic solvents | [2] |

| pKa | ~4.8 (Predicted) |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

(CH₃)₃CMgCl + CO₂ → (CH₃)₃CCOOMgCl (CH₃)₃CCOOMgCl + H₃O⁺ → (CH₃)₃CCOOH + Mg(OH)Cl

Materials and Equipment:

-

tert-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

-

Carboxylation: The Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the stirred solution. An excess of dry ice is used to ensure complete reaction.

-

Workup: After the addition of dry ice is complete and the reaction mixture has warmed to room temperature, the mixture is carefully quenched by the slow addition of dilute hydrochloric acid. This will protonate the carboxylate salt and dissolve the remaining magnesium salts.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by vacuum distillation.

Fischer Esterification of this compound

A common reaction of carboxylic acids is esterification. The Fischer esterification provides a direct method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Reaction Scheme:

(CH₃)₃CCOOH + R'OH ⇌ (CH₃)₃CCOOR' + H₂O (in the presence of H⁺)

Materials and Equipment:

-

This compound

-

An alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., ethanol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The excess alcohol can be removed by washing with water. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude ester can be purified by distillation.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A sharp singlet around 0.9 ppm corresponding to the nine equivalent protons of the tert-butyl group ((CH₃)₃C-).

-

A triplet around 1.5 ppm corresponding to the two protons of the methylene (B1212753) group adjacent to the tert-butyl group (-CH₂-C(CH₃)₃).

-

A triplet around 2.3 ppm corresponding to the two protons of the methylene group alpha to the carbonyl group (-CH₂-COOH).

-

A broad singlet at a chemical shift greater than 10 ppm for the acidic proton of the carboxylic acid (-COOH).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display the following signals:

-

A signal around 29 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 30 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 45 ppm for the methylene carbon adjacent to the tert-butyl group.

-

A signal around 30 ppm for the methylene carbon alpha to the carbonyl group.

-

A signal around 180 ppm for the carbonyl carbon of the carboxylic acid.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the following key absorption bands:

-

A broad O-H stretching band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

A strong C=O stretching band around 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-H stretching bands in the region of 2850-3000 cm⁻¹ for the alkyl groups.

-

A C-O stretching band in the region of 1210-1320 cm⁻¹ .

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of a carboxylic acid via a Grignard reaction, followed by purification.

Caption: General workflow for the synthesis and purification of a carboxylic acid.

Metabolic Context: Branched-Chain Fatty Acid Metabolism

This compound is a branched-chain fatty acid (BCFA). While a specific metabolic pathway for this compound is not well-documented, the following diagram illustrates the general metabolism of BCFAs, which are known to play roles in cellular membrane composition and energy metabolism.[4][5][6] BCFAs can be synthesized from branched-chain amino acids and can be catabolized to produce energy.[4][5][6]

Caption: Generalized metabolic pathway of branched-chain fatty acids.

References

- 1. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. This compound | 1118-47-4 [chemicalbook.com]

- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid (CAS 1118-47-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid (CAS Number: 1118-47-4), a branched-chain carboxylic acid. This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and potential applications. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in readily available literature, this guide furnishes general methodologies and contextual information based on related compounds and the broader class of branched-chain fatty acids.

Chemical and Physical Properties

This compound, also known as 4,4-dimethylvaleric acid, is characterized by a pentanoic acid backbone with two methyl groups at the C4 position.[1] This structure imparts specific physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1118-47-4 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Melting Point | 81.5-82 °C (Note: Conflicting data exists, with some sources suggesting it is a liquid at room temperature) | [2] |

| Boiling Point | 207.8 °C at 760 mmHg; 133 °C at 12 Torr | [3] |

| Density | 0.938 g/cm³ | - |

| Refractive Index | 1.432 | - |

| Vapor Pressure | 0.0889 mmHg at 25 °C | - |

| Solubility | Limited solubility in water; Soluble in organic solvents | - |

| Synonyms | 4,4-Dimethylvaleric acid, Neoheptanoic acid | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is often proprietary to specific databases, the following provides an overview of expected spectral features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups at the C4 position, a triplet for the methylene (B1212753) group at the C2 position adjacent to the carboxylic acid, a triplet for the methylene group at the C3 position, and a broad singlet for the acidic proton of the carboxylic acid.

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the carboxylic acid, the quaternary carbon at C4, the two equivalent methyl carbons at C4, and the two methylene carbons at C2 and C3.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1710 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl groups.

2.3. Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.

Synthesis and Purification

3.1. Potential Synthetic Routes

One plausible approach involves the oxidation of a corresponding primary alcohol or aldehyde. Another potential route could be the carboxylation of a Grignard reagent derived from a suitable haloalkane.

Diagram 1: Potential Synthesis Workflow

Caption: Potential synthetic pathways to this compound.

3.2. Purification

Purification of the final product would likely involve the following steps:

3.2.1. Extraction If the reaction is performed in an aqueous medium, the product can be extracted into an organic solvent. The carboxylic acid can be converted to its salt with a base to be extracted into an aqueous layer, which is then acidified and re-extracted into an organic solvent to remove non-acidic impurities.

3.2.2. Distillation Given its boiling point, fractional distillation under reduced pressure is a suitable method for purifying this compound from non-volatile impurities or solvents with significantly different boiling points.[4][5]

Diagram 2: General Purification Workflow

Caption: A general workflow for the purification of carboxylic acids.

Biological Activity and Potential Applications

As a methyl-branched fatty acid, this compound falls into a class of compounds with diverse biological activities. While specific studies on this particular molecule are limited, the broader class of branched-chain fatty acids (BCFAs) has been investigated for various effects.

4.1. Context from Branched-Chain Fatty Acids Research

-

Lipid Metabolism: BCFAs are known to be involved in lipid metabolism and can influence the fluidity of cell membranes.[6][7]

-

Anti-inflammatory Properties: Some BCFAs have demonstrated anti-inflammatory effects.[8][9][10][11]

-

Anticancer Potential: Certain fatty acids, including some branched-chain variants, have been investigated for their potential to inhibit the growth of cancer cells.[12][13][14][15][16] These effects are often linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

4.2. Potential Signaling Pathways of Interest

Based on the known activities of other fatty acids, potential signaling pathways that could be influenced by this compound include:

-

AMPK (AMP-activated protein kinase) pathway: This is a central regulator of cellular energy homeostasis and lipid metabolism.

-

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway: A key regulator of the inflammatory response.

-

PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

Diagram 3: Potential Biological Signaling Interactions

Caption: Potential signaling pathways modulated by this compound.

Safety and Handling

This compound is classified with the following hazards:

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a branched-chain fatty acid with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and specific biological activities require further investigation, its structural class suggests potential roles in modulating lipid metabolism, inflammation, and cell proliferation. This guide provides a foundational understanding for researchers and professionals working with this compound and highlights areas where further research is warranted.

References

- 1. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]

- 4. US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google Patents [patents.google.com]

- 5. US4076594A - Purification of formic acid by extractive distillation - Google Patents [patents.google.com]

- 6. Treatment implications of natural compounds targeting lipid metabolism in nonalcoholic fatty liver disease, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl fumarate treatment induces lipid metabolism alterations that are linked to immunological changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of inflammatory gene expression in keratinocytes using a composition containing carnitine, thioctic Acid and saw palmetto extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of the structure, formula, and key chemical properties of 4,4-Dimethylpentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the essential data, experimental protocols, and structural information for this compound.

Chemical Structure and Formula

This compound is a branched-chain carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl groups attached to the fourth carbon atom.

IUPAC Name: this compound[1] Synonyms: 4,4-Dimethylvaleric acid, Neopentylacetic acid[1] CAS Number: 1118-47-4[1] Molecular Formula: C₇H₁₄O₂[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 81.5-82 °C | |

| Boiling Point | 133 °C at 12 Torr | |

| Density | 0.938 g/cm³ | |

| Solubility | Soluble in organic solvents, limited solubility in water |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is through the carbonation of a Grignard reagent prepared from 1-bromo-3,3-dimethylbutane (B154914).[2]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

1-bromo-3,3-dimethylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carbonation: The reaction mixture is cooled in an ice bath. Crushed dry ice is slowly added in small portions to the vigorously stirred Grignard solution. A white precipitate will form. The addition is continued until the exothermic reaction ceases.

-

Acidification and Extraction: The reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is added slowly to dissolve the magnesium salts and to protonate the carboxylate. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 50-100 mg of purified this compound in 0.6-0.7 mL of CDCl₃ in an NMR tube with TMS.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher field NMR spectrometer

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

FT-IR Spectroscopy Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the neat liquid directly on the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: A background spectrum of the clean KBr plates or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Expected Spectral Features:

-

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the carboxylic acid hydroxyl group.

-

C-H stretch: Sharp peaks around 2960-2870 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1710 cm⁻¹ characteristic of the carbonyl group in a carboxylic acid.

-

C-O stretch: A medium intensity band in the 1300-1200 cm⁻¹ region.

Physical Property Determination

-

Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20 °C/min initially to get an approximate melting point. The procedure is then repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the approximate melting point is approached. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

Apparatus: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.

-

Procedure: The purified this compound is placed in the distillation flask with a few boiling chips. The apparatus is assembled and evacuated to the desired pressure (e.g., 12 Torr). The flask is heated gently. The temperature at which the liquid boils and the distillate is collected at a steady rate is recorded as the boiling point at that specific pressure.

References

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity and Nomenclature

This compound , a branched-chain carboxylic acid, is distinguished by a five-carbon pentanoic acid backbone with two methyl groups attached to the fourth carbon atom. This structure imparts specific chemical characteristics and reactivity.

The standard nomenclature and identifiers for this compound are as follows:

-

Synonyms : 4,4-Dimethylvaleric acid, NSC 65454, Pentanoic acid, 4,4-dimethyl-[3]

-

Molecular Weight : 130.18 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid | [3] |

| Odor | Distinctive odor | [3] |

| Boiling Point | 190.22 °C (EPA T.E.S.T. estimate) | Chemchart |

| Melting Point | 24.61 °C (EPI Suite estimate) | Chemchart |

| Density | 0.94 g/cm³ (EPA T.E.S.T. estimate) | Chemchart |

| Solubility in Water | 4561.2 mg/L (EPA T.E.S.T. estimate) | Chemchart |

| pKa | 4.80 ± 0.10 (Predicted) | |

| LogP | 1.8973 |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its carboxylic acid functionality allows for a variety of chemical transformations, including esterification and amidation.[3]

General Synthesis Pathway

A common synthetic route to this compound involves the use of a Grignard reagent followed by carboxylation. This multi-step process is a fundamental method for the formation of carboxylic acids.

References

A Comprehensive Spectroscopic Analysis of 4,4-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4,4-dimethylpentanoic acid, a methyl-branched fatty acid.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₇H₁₄O₂[1] Molecular Weight: 130.18 g/mol [1] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

While a publicly available experimental spectrum with detailed assignments was not found in the reviewed literature, the expected proton NMR spectrum of this compound can be predicted based on its structure and established chemical shift principles. The spectrum is expected to show four distinct signals.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | ~0.9 | Singlet | 9H | - |

| -CH₂-C(CH₃)₃ | ~1.5 | Triplet | 2H | ~8 |

| -CH₂-COOH | ~2.2 | Triplet | 2H | ~8 |

| -COOH | 10-13 | Broad Singlet | 1H | - |

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule. PubChem provides access to a 13C NMR spectrum for this compound.[1] The expected chemical shifts are detailed below.

| Assignment | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~30 |

| -C(C H₃)₃ | ~29 |

| -C H₂-C(CH₃)₃ | ~45 |

| -C H₂-COOH | ~30 |

| -C OOH | ~179 |

Note: These values are based on typical chemical shifts for similar functional groups and the available spectral data.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width of about 220 ppm is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the 13C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. A vapor phase IR spectrum for this compound is available through PubChem.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, very broad |

| 2960-2870 | C-H stretch (alkane) | Strong |

| 1700-1725 | C=O stretch (carboxylic acid dimer) | Strong |

| ~1470 | C-H bend (CH₂) | Medium |

| ~1370 | C-H bend (CH₃) | Medium |

| ~1210-1320 | C-O stretch | Medium |

| ~920 | O-H bend (out-of-plane) | Broad, medium |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a solid sample like this compound, the thin film method is commonly employed. A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

| m/z (Predicted) | Ion |

| 131.10666 | [M+H]⁺ |

| 129.09210 | [M-H]⁻ |

| 113.09664 | [M+H-H₂O]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) - A prominent peak is expected from the stable tert-butyl fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For analysis by GC-MS, carboxylic acids are often derivatized to increase their volatility. A common method is esterification to form the corresponding methyl or trimethylsilyl (B98337) (TMS) ester. For example, the sample can be treated with a solution of diazomethane (B1218177) in ether or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC separates the components of the sample, and the MS provides mass spectra for each component as it elutes.

Data Acquisition:

-

Gas Chromatography: A small volume (typically 1 µL) of the derivatized sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to elute the compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the derivatized this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separated components. The mass spectrum for the peak corresponding to the derivatized this compound is analyzed to determine the molecular ion and the fragmentation pattern.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4,4-dimethylpentanoic acid. The document details the predicted spectral data, offers a thorough interpretation of the spectra, outlines experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and key NMR correlations.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and fully assigned public NMR data for this compound, the following spectral parameters have been generated using reputable online NMR prediction tools. These values provide a reliable basis for the structural elucidation and analysis of the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 10.0 - 12.0 | Broad Singlet | 1H | -COOH |

| B | 2.35 | Triplet (t) | 2H | -CH₂-COOH (H-2) |

| C | 1.55 | Triplet (t) | 2H | -C(CH₃)₃-CH₂- (H-3) |

| D | 0.95 | Singlet (s) | 9H | -C(CH₃)₃ (H-5) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the structure.

| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | 179.5 | Quaternary (C=O) | -COOH (C-1) |

| 2 | 44.0 | Methylene (B1212753) (-CH₂-) | -C(CH₃)₃-CH₂- (C-3) |

| 3 | 32.0 | Quaternary (-C-) | -C(CH₃)₃ (C-4) |

| 4 | 30.0 | Methylene (-CH₂-) | -CH₂-COOH (C-2) |

| 5 | 29.5 | Methyl (-CH₃) | -C(CH₃)₃ (C-5) |

Spectral Analysis and Interpretation

The predicted ¹H and ¹³C NMR spectra are consistent with the molecular structure of this compound. The analysis of chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of each signal to the corresponding nuclei.

¹H NMR Spectrum Analysis

The downfield signal A , appearing as a broad singlet between 10.0 and 12.0 ppm, is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange. The integration of this signal corresponds to a single proton.

Signal B , a triplet at approximately 2.35 ppm, is assigned to the methylene protons at the C-2 position (alpha to the carbonyl group). The deshielding effect of the adjacent carbonyl group explains its downfield shift. The triplet multiplicity arises from the coupling with the two neighboring protons on C-3.

Signal C , another triplet at around 1.55 ppm, is attributed to the methylene protons at the C-3 position. These protons are coupled to the two protons on C-2, resulting in a triplet.

The most upfield and intense signal, D , is a singlet at approximately 0.95 ppm with an integration value of nine protons. This signal is characteristic of the three equivalent methyl groups of the tert-butyl moiety. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectrum Analysis

The signal at the lowest field, 1 (around 179.5 ppm), is assigned to the carbonyl carbon of the carboxylic acid group (C-1). This significant downfield shift is a hallmark of carbonyl carbons.

Signal 2 at approximately 44.0 ppm corresponds to the methylene carbon at the C-3 position.

The quaternary carbon of the tert-butyl group (C-4) gives rise to signal 3 at around 32.0 ppm.

Signal 4 at approximately 30.0 ppm is assigned to the methylene carbon at the C-2 position, which is alpha to the carbonyl group.

Finally, the signal at approximately 29.5 ppm, 5 , represents the three equivalent methyl carbons of the tert-butyl group (C-5).

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used, which may improve the observation of the acidic proton.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically at 0 ppm).

NMR Data Acquisition

The following are general parameters for a standard NMR spectrometer.

-

¹H NMR Spectroscopy :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16 to 64 scans are typically sufficient.

-

Spectral Width : A spectral width of -2 to 14 ppm is appropriate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally used.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width : A spectral width of 0 to 200 ppm is suitable.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR correlations for this compound.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4,4-dimethylpentanoic acid. Due to the unavailability of a public domain mass spectrum for this compound, this guide utilizes the mass spectrum of its close structural isomer, 2,2-dimethylpentanoic acid, obtained from the NIST WebBook, to predict and rationalize the fragmentation pathways. The fragmentation behavior of these two isomers is anticipated to be highly similar due to the presence of the same key structural features, namely a carboxylic acid group and a gem-dimethyl group on the pentyl chain.

Predicted Electron Ionization Mass Spectrum and Fragmentation Data

The mass spectrum of a branched carboxylic acid like this compound is characterized by a series of cleavage events initiated by the removal of an electron, typically from a non-bonding orbital of the carboxyl oxygen. The resulting molecular ion is often of low abundance or not observed at all due to its instability. The fragmentation is dominated by cleavages that lead to the formation of stable carbocations.

Based on the analysis of the mass spectrum of 2,2-dimethylpentanoic acid, the following table summarizes the expected principal fragments, their mass-to-charge ratios (m/z), and their relative intensities for this compound.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Intensity (%) | Fragmentation Pathway |

| 130 | [C7H14O2]+• | Molecular Ion | < 1 | Electron Ionization |

| 115 | [C6H11O2]+ | Loss of •CH3 | ~ 5 | α-cleavage |

| 87 | [C4H7O2]+ | Loss of •C3H7 | ~ 10 | Cleavage of C-C bond γ to COOH |

| 74 | [C3H6O2]+• | McLafferty Rearrangement | ~ 80 | γ-hydrogen rearrangement and β-cleavage |

| 57 | [C4H9]+ | tert-Butyl cation | 100 | Cleavage of C-C bond β to COOH |

| 45 | [COOH]+ | Carboxyl group | ~ 20 | α-cleavage |

| 41 | [C3H5]+ | Allyl cation | ~ 40 | Further fragmentation |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

-

Molecular Ion ([M]+•, m/z 130): The molecular ion is formed by the ejection of an electron from the carboxylic acid. Due to the presence of the bulky tert-butyl group and the acidic proton, this ion is generally unstable and may not be readily observed.

-

Loss of a Methyl Radical ([M-15]+, m/z 115): α-cleavage, the breaking of a bond adjacent to the functional group, can result in the loss of a methyl radical from the gem-dimethyl group, leading to a fragment at m/z 115.

-

Formation of the tert-Butyl Cation (m/z 57): The most prominent peak in the spectrum is expected to be at m/z 57. This corresponds to the highly stable tert-butyl cation ([C4H9]+). This fragment is formed by the cleavage of the C-C bond beta to the carboxyl group. The stability of the tertiary carbocation is a major driving force for this fragmentation.

-

McLafferty Rearrangement (m/z 74): A characteristic fragmentation for carboxylic acids with a γ-hydrogen is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-C-C bond. This results in the formation of a neutral alkene (isobutylene in this case) and a resonance-stabilized radical cation with m/z 74. This is predicted to be a major fragment.

-

Other Significant Fragments:

-

m/z 87: This fragment likely arises from the cleavage of the C-C bond gamma to the carboxyl group, resulting in the loss of a propyl radical.

-

m/z 45: This peak corresponds to the carboxyl group ([COOH]+) formed by α-cleavage.

-

m/z 41: This is a common fragment in the mass spectra of aliphatic compounds and corresponds to the stable allyl cation ([C3H5]+), arising from further fragmentation of larger alkyl fragments.

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound.

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound (if available, otherwise a suitable standard) in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

-

Sample Derivatization (Optional but Recommended): For improved chromatographic performance and volatility, derivatization of the carboxylic acid to its methyl or trimethylsilyl (B98337) (TMS) ester is recommended. A common method is methylation using diazomethane (B1218177) (with appropriate safety precautions) or esterification with a reagent like BF3/methanol.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for high sensitivity) or split (e.g., 20:1) for higher concentrations.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 35 - 350.

-

Scan Speed: Normal.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound (or its derivative).

-

Identify the molecular ion (if present) and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) if available, or interpret the fragmentation pattern based on known fragmentation rules for carboxylic acids and branched alkanes.

This comprehensive guide provides the necessary information for researchers and professionals to understand and predict the mass spectrometric behavior of this compound, enabling its identification and characterization in various analytical applications.

4,4-Dimethylpentanoic Acid: A Structural Examination and Classification as a Branched-Chain Fatty Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the classification of 4,4-Dimethylpentanoic acid, confirming its status as a branched-chain fatty acid (BCFA) through structural analysis. This document provides a foundational understanding for its inclusion in lipidomics research and consideration in drug development pathways where fatty acid metabolism is relevant.

Defining Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids, typically saturated, that are characterized by the presence of one or more methyl groups as branches on the main carbon skeleton.[1][2][3] This structural feature distinguishes them from their linear counterparts. BCFAs are commonly found in bacteria but are also present in various foods such as dairy products and fermented foods, and in human tissues like the vernix caseosa of infants.[1][2][4] The position and number of these methyl branches influence the physical properties of the fatty acid, such as its melting point and fluidity, which are critical for its biological functions, including maintaining membrane fluidity in bacteria.[3]

Structural Analysis of this compound

This compound, also known as 4,4-dimethylvaleric acid, is a carboxylic acid with the chemical formula C7H14O2.[5][6] Its structure consists of a five-carbon pentanoic acid backbone. The key feature of this molecule is the presence of two methyl groups (CH3) attached to the fourth carbon atom (C4) of this main chain.[7]

The IUPAC name, this compound, precisely describes this structure:

-

Pentanoic acid: Indicates a five-carbon carboxylic acid.

-

4,4-Dimethyl: Specifies that two methyl groups are attached to the fourth carbon atom of the main chain.

Classification as a Branched-Chain Fatty Acid

Based on the established definition, this compound is unequivocally classified as a branched-chain fatty acid. The two methyl groups at the C4 position represent a clear branching from the linear carbon backbone. This classification is supported by chemical databases such as PubChem, which categorize 4,4-dimethylvaleric acid as a methyl-branched fatty acid and place it within the broader group of branched fatty acids.[6]

The presence of this dimethyl branching gives it distinct chemical and physical properties compared to a straight-chain seven-carbon fatty acid (heptanoic acid).

Visualization of Chemical Structure

To visually represent the molecular architecture of this compound and its defining features, the following diagram is provided.

Caption: Chemical structure of this compound.

References

- 1. Branched-chain fatty acid [dl1.en-us.nina.az]

- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. lipotype.com [lipotype.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to 4,4-Dimethylpentanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4,4-dimethylpentanoic acid, a valuable building block in organic synthesis and pharmaceutical research. This document outlines commercial suppliers, presents a detailed representative synthesis protocol, and visualizes its application in a typical research workflow.

Introduction

This compound, also known as 4,4-dimethylvaleric acid, is a methyl-branched fatty acid with the chemical formula C7H14O2.[1] Its unique structural features make it a significant intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[2] This guide serves as a resource for researchers looking to source and utilize this compound in their laboratory work.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key suppliers and their available product specifications. Pricing is often available upon request and can vary based on purity and quantity.

| Supplier | Catalog Number(s) | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | AldrichCPR | Data not collected | Inquire | 1118-47-4 |

| ChemScene | CS-0440906 | ≥97% | Inquire | 1118-47-4 |

| ChemBridge | - | Inquire | 200 µmol, 250 mg, 1 g, 5 g, 10 g | 1118-47-4 |

| Arctom Scientific | AACR-AS02618, AC732036 | Inquire | Flexible sizes, reagent and larger sizes available | 1118-47-4 |

| SynQuest Laboratories | 2121-1-36 | Inquire | Inquire | 1118-47-4 |

| ChemicalBook | - | Inquire | Multiple suppliers listed | 1118-47-4 |

Note: Purity and available quantities are subject to change. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols: Synthesis of this compound

While specific proprietary synthesis methods may vary between suppliers, a plausible and detailed experimental protocol for the laboratory-scale synthesis of this compound can be devised based on the well-established carboxylation of a Grignard reagent.[3][4] This method involves the reaction of an appropriate Grignard reagent with carbon dioxide, followed by an acidic workup.[3][5]

Objective: To synthesize this compound from 1-bromo-3,3-dimethylbutane (B154914).

Materials:

-

1-bromo-3,3-dimethylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 6 M)

-

Sodium hydroxide (B78521) (e.g., 3 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

Methodology:

Part 1: Formation of the Grignard Reagent

-

Ensure all glassware is rigorously dried to prevent the quenching of the Grignard reagent.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Dissolve 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting solution is the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

Part 2: Carboxylation of the Grignard Reagent

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.[5] The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.[3]

-

Allow the excess dry ice to sublime.

Part 3: Acidic Workup and Purification

-

Once the mixture has reached room temperature, slowly add aqueous hydrochloric acid to protonate the carboxylate salt, forming this compound.[3][5]

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with aqueous sodium hydroxide to convert the carboxylic acid to its water-soluble sodium salt, separating it from non-acidic byproducts.[5]

-

Acidify the aqueous layer with hydrochloric acid to regenerate the carboxylic acid.

-

Extract the purified this compound with an organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Application in Research: A Workflow for Drug Discovery

This compound is a valuable starting material in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates a typical workflow where this compound is used as a building block in the early stages of drug discovery.[6]

Caption: A logical workflow for the use of this compound in drug discovery.

Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways. Its primary role in research appears to be as a synthetic intermediate rather than a direct modulator of cellular signaling. However, derivatives of pentanoic acids have been studied for their potential to inhibit enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in cancer-related signaling pathways.[2] Further research may elucidate direct biological activities of this compound or its derivatives.

The following diagram illustrates a generalized synthetic pathway for the creation of a more complex molecule from this compound, a common application in research.

Caption: A representative synthetic pathway starting from this compound.

References

- 1. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. Drug Discovery and Development | Pharmaceutical Research at PCOM [pcom.edu]

Navigating the Molecular Landscape: A Technical Guide to the Molecular Weight and Exact Mass of 4,4-Dimethylpentanoic Acid

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical analysis and drug development, a precise understanding of a compound's fundamental properties is paramount. This technical guide offers a detailed exploration of the molecular weight and exact mass of 4,4-Dimethylpentanoic acid, a molecule of interest in various research and development sectors. This document provides researchers, scientists, and drug development professionals with essential data, experimental context, and conceptual clarifications to support their work.

Core Molecular Data of this compound

A foundational aspect of chemical characterization is the determination of a molecule's mass. For this compound, with the chemical formula C₇H₁₄O₂, two key mass-related parameters are crucial: molecular weight and exact mass.[1][2][3][4][5] While often used interchangeably in general chemistry, in the precise realm of analytical sciences, they hold distinct meanings.

Molecular weight (or molar mass) is an average weight calculated from the atomic weights of the constituent elements, which are themselves averages of the natural isotopic abundances of those elements.[4] In contrast, exact mass is the mass of a molecule calculated using the masses of the most abundant isotope of each element.[1] This distinction is critical in high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different elemental compositions.

The quantitative data for this compound is summarized in the table below.

| Parameter | Value | Unit | Source |

| Chemical Formula | C₇H₁₄O₂ | - | [1][2][3][4][5] |

| Molecular Weight | ~130.18 | g/mol | [1][2][3][4][5][6] |

| Exact Mass | 130.09938 | Da | [3] |

Conceptual Distinction: Molecular Weight vs. Exact Mass

To visually represent the relationship and distinction between molecular weight and exact mass, the following diagram illustrates the concepts. Molecular weight is derived from the weighted average of isotopic masses, reflecting natural abundance, while exact mass is a precise calculation based on the most abundant isotopes.

Experimental Determination of Exact Mass

The precise determination of the exact mass of a small organic molecule like this compound is typically achieved using high-resolution mass spectrometry (HRMS). The following outlines a generalized experimental protocol for such an analysis.

Objective

To determine the accurate monoisotopic mass of this compound using High-Resolution Mass Spectrometry.

Materials and Instrumentation

-

Sample: this compound

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Experimental Workflow

The general workflow for the determination of the exact mass of this compound via mass spectrometry is depicted below.

Detailed Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve a final concentration suitable for the mass spectrometer's sensitivity (typically in the low µg/mL to ng/mL range).

-

-

Instrument Setup and Calibration:

-

Calibrate the high-resolution mass spectrometer according to the manufacturer's guidelines using a standard calibration solution with known masses across a relevant m/z range. This step is crucial for ensuring high mass accuracy.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates for ESI) to optimal conditions for the analyte.

-

-

Sample Infusion and Data Acquisition:

-

Introduce the prepared sample solution into the mass spectrometer, either via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated). For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Ensure data is collected in high-resolution mode to enable accurate mass measurement.

-

-

Data Analysis:

-

Process the acquired raw data using the instrument's software.

-

Identify the peak corresponding to the molecular ion of this compound (e.g., [C₇H₁₄O₂ - H]⁻ in negative mode or [C₇H₁₄O₂ + H]⁺ in positive mode).

-

Determine the experimental m/z value of this peak with high precision (typically to four or more decimal places).

-

Calculate the neutral exact mass from the experimental m/z value and compare it to the theoretical exact mass calculated from the elemental formula. The difference, expressed in parts-per-million (ppm), indicates the accuracy of the measurement.

-

Conclusion

A clear and accurate understanding of both the molecular weight and the exact mass of this compound is fundamental for its application in research and development. While molecular weight is essential for stoichiometric calculations, the exact mass, determined with high-resolution mass spectrometry, provides a higher level of confidence in compound identification and structural elucidation. The methodologies and data presented in this guide serve as a critical resource for scientists and professionals working with this and other small molecules.

References

- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 4. youtube.com [youtube.com]

- 5. biocompare.com [biocompare.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Solubility of 4,4-Dimethylpentanoic acid in organic solvents and water

An In-depth Technical Guide on the Solubility of 4,4-Dimethylpentanoic Acid in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to its nature as a branched-chain carboxylic acid, understanding its solubility in both aqueous and organic media is crucial for its application in organic synthesis, formulation development, and as an intermediate in the production of various chemicals.[1] This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For carboxylic acids like this compound, solubility is governed by the interplay between the polar carboxylic acid group and the nonpolar alkyl chain. The carboxyl group can engage in hydrogen bonding with polar solvents, including water, while the hydrocarbon portion interacts with nonpolar solvents through van der Waals forces.[2][3]

Generally, carboxylic acids with shorter carbon chains (one to four carbons) are miscible with water.[2] As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[2][3] Conversely, the solubility in organic solvents tends to increase with the size of the alkyl group. Branched-chain acids, such as this compound, may exhibit different physical properties, including solubility, compared to their straight-chain isomers.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Method | Solubility (mg/L) | Source |

| Water | Not Specified | Estimation | 4561.2 | EPA T.E.S.T. |

| Water | Not Specified | Estimation | 8499 | EPI Suite |

Note: These values are estimations and should be confirmed by experimental determination for critical applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

3.2. Procedure

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually present to ensure a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer changing).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID, or acid-base titration).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

The Advent of Neoheptanoic Acid: A Technical Chronicle of its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational research that led to the discovery and synthesis of neoheptanoic acid, scientifically known as 3,3-dimethylpentanoic acid. We delve into the pioneering synthetic methodologies, present key quantitative data from early studies, and provide detailed experimental protocols that paved the way for the utilization of this unique tertiary carboxylic acid.

Introduction: The Quest for Branched Carboxylic Acids